molecular formula C9H11FN2 B1443033 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine CAS No. 1251333-53-5

1-N-cyclopropyl-5-fluorobenzene-1,2-diamine

Cat. No.: B1443033
CAS No.: 1251333-53-5
M. Wt: 166.2 g/mol
InChI Key: SBVLTGPZMAEVQO-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C₉H₁₁FN₂ and a molecular weight of 166.2 g/mol. This compound is widely used in scientific research and various industries due to its unique chemical properties.

Scientific Research Applications

1-N-cyclopropyl-5-fluorobenzene-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its

Safety and Hazards

The safety information for 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is represented by the GHS07 pictogram . The GHS (Globally Harmonized System) is a globally recognized system for classifying and labeling chemicals based on their health, physical, and environmental hazards.

Preparation Methods

The synthesis of 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

The reaction conditions for these steps often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

1-N-cyclopropyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-N-cyclopropyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVLTGPZMAEVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropyl-(5-fluoro-2-nitrophenyl)amine (6.3 mmol) in EtOAc (60 mL) was added 10% Pd/C (150 mg) and the reaction mixture was stirred at RT under a hydrogen atmosphere for 5 h. The suspension was filtered through a pad of Celite® and the filtrate concentrated in vacuo to afford the title compound as a brown oil (1.1 g, quantitative). 1H NMR (CDCl3, 300 MHz): δ 6.76 (1H, dd, J=10.85, 2.76 Hz), 6.60 (1H, dd, J=8.38, 5.56 Hz), 6.34 (1H, td, J=8.45, 2.82 Hz), 4.15 (1H, br s), 3.03 (2H, br s), 2.45-2.36 (1H, m), 0.80-0.72 (2H, m), 0.56-0.49 (2H, m).
Quantity
6.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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